molecular formula C25H28N2O5S B492916 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 690643-59-5

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B492916
CAS No.: 690643-59-5
M. Wt: 468.6g/mol
InChI Key: JIIYNAJQUZFYNH-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with a sulfonyl chloride derivative of 2,5-dimethylphenylsulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the aromatic ring can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the sulfonyl group.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide: Contains an acrylamide group instead of the benzamide group.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(2,5-DIMETHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to the presence of both sulfonyl and benzamide functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2,5-dimethylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-17-8-9-18(2)24(14-17)33(29,30)27-21-7-5-6-20(16-21)25(28)26-13-12-19-10-11-22(31-3)23(15-19)32-4/h5-11,14-16,27H,12-13H2,1-4H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIYNAJQUZFYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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